molecular formula C8H5ClN2O B14656222 2-Chlorophthalazin-1(2H)-one CAS No. 50653-67-3

2-Chlorophthalazin-1(2H)-one

Katalognummer: B14656222
CAS-Nummer: 50653-67-3
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: KSBRTGXRNZVPAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorophthalazin-1(2H)-one is a heterocyclic compound with a molecular formula of C8H5ClN2O It is a derivative of phthalazine, where a chlorine atom is substituted at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophthalazin-1(2H)-one typically involves the chlorination of phthalazin-1(2H)-one. One common method is the reaction of phthalazin-1(2H)-one with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

Phthalazin-1(2H)-one+POCl3This compound+HCl\text{Phthalazin-1(2H)-one} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} Phthalazin-1(2H)-one+POCl3​→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorophthalazin-1(2H)-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form phthalazin-1,2-dione.

    Reduction: Reduction reactions can convert it to phthalazin-1(2H)-one.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic substitution: Substituted phthalazin-1(2H)-one derivatives.

    Oxidation: Phthalazin-1,2-dione.

    Reduction: Phthalazin-1(2H)-one.

Wissenschaftliche Forschungsanwendungen

2-Chlorophthalazin-1(2H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chlorophthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalazin-1(2H)-one: The parent compound without the chlorine substitution.

    2-Bromophthalazin-1(2H)-one: Similar structure with a bromine atom instead of chlorine.

    2-Iodophthalazin-1(2H)-one: Similar structure with an iodine atom instead of chlorine.

Uniqueness

2-Chlorophthalazin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This substitution can enhance its potential as a pharmacophore in drug design and as a building block in materials science.

Eigenschaften

CAS-Nummer

50653-67-3

Molekularformel

C8H5ClN2O

Molekulargewicht

180.59 g/mol

IUPAC-Name

2-chlorophthalazin-1-one

InChI

InChI=1S/C8H5ClN2O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H

InChI-Schlüssel

KSBRTGXRNZVPAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NN(C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.